2-(4-Ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-(4-Ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with ethoxy, methoxy, and mercapto groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxy-3-methoxybenzaldehyde with appropriate thiourea derivatives under acidic conditions to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol-containing enzymes, inhibiting their activity . Additionally, the pyrimidine core can interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a methoxy group and an ethylamine side chain.
4-Ethoxy-3-methoxybenzaldehyde: A precursor used in the synthesis of the target compound.
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione: A structurally related compound with different functional groups.
Uniqueness
2-(4-Ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile is unique due to its combination of ethoxy, methoxy, and mercapto groups on a pyrimidine core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H21N3O4S/c1-4-28-17-10-5-13(11-18(17)27-3)19-23-20(25)16(12-22)21(29)24(19)14-6-8-15(26-2)9-7-14/h5-11,19,29H,4H2,1-3H3,(H,23,25) |
InChI Key |
NJLLDFWHGQSEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2NC(=O)C(=C(N2C3=CC=C(C=C3)OC)S)C#N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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